molecular formula C12H15NO2 B2584927 4,4',5,5'-Tetrahydro-2'H,3H-spiro[benzo[f][1,4]oxazepine-2,3'-furan] CAS No. 2172503-62-5

4,4',5,5'-Tetrahydro-2'H,3H-spiro[benzo[f][1,4]oxazepine-2,3'-furan]

Cat. No. B2584927
CAS RN: 2172503-62-5
M. Wt: 205.257
InChI Key: DTPQOLDZVVITGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the monotrinitromethyl substituted compound was obtained by alkylation with bromoacetone and subsequent nitration . Nitration of the aminated compound with nitronium tetrafluoroborate (NO2BF4) in the presence of potassium acetate results in the monopotassium salt .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, the monotrinitromethyl substituted compound was obtained by alkylation with bromoacetone and subsequent nitration . Nitration of the aminated compound with nitronium tetrafluoroborate (NO2BF4) in the presence of potassium acetate results in the monopotassium salt .

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • A study by Kametani et al. outlines a synthesis method for indeno[2,1-a][3]benzazepines, illustrating the transformation of dihydrospiro compounds under reductive conditions to produce hexahydroindeno[2,1-a][3]benzazepines, highlighting the versatility of spiro compounds in synthetic chemistry (Kametani, Hirata, Nemoto, Ihara, Hibino, & Fukumoto, 1975).

  • Cheng et al. developed a regio- and chemoselective domino cyclization process for synthesizing spiro-substituted benzo[b]furo[3,4-e][1,4]diazepine derivatives in water, demonstrating an eco-friendly approach to heterocyclic compound synthesis (Cheng, Jiang, Tu, & Li, 2011).

  • Varlamov et al. reported on the synthesis of substituted and fused spiro[benzo-2-azepine-3,1′-cyclohexanes], providing insights into the rearrangements and potential for creating novel heterocyclic structures (Varlamov, Grudinin, Chernyshev, Levov, Lobanov, Borisov, & Zubkov, 2004).

Potential Applications in Drug Synthesis and Material Science

  • Cui, Zhang, and Wu presented a Rh(III)-catalyzed C–H activation/cycloaddition methodology for the synthesis of spiro dihydroisoquinolinones and furan-fused azepinones, pointing towards applications in the synthesis of biologically relevant heterocycles (Cui, Zhang, & Wu, 2013).

properties

IUPAC Name

spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-oxolane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-4-11-10(3-1)7-13-8-12(15-11)5-6-14-9-12/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPQOLDZVVITGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNCC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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